molecular formula C12H17Cl2N3 B2704082 3-(piperidin-2-yl)-1H-indazole dihydrochloride CAS No. 2251053-27-5

3-(piperidin-2-yl)-1H-indazole dihydrochloride

Cat. No.: B2704082
CAS No.: 2251053-27-5
M. Wt: 274.19
InChI Key: VIXYXOPKDKPUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(piperidin-2-yl)-1H-indazole dihydrochloride is a chemical compound that features a piperidine ring attached to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-2-yl)-1H-indazole dihydrochloride typically involves the formation of the indazole core followed by the introduction of the piperidine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole structure. The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine or its derivatives as the nucleophile .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The final step typically involves the conversion of the free base to its dihydrochloride salt form to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-2-yl)-1H-indazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the indazole or piperidine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while substitution reactions can introduce various functional groups onto the piperidine or indazole rings .

Scientific Research Applications

3-(piperidin-2-yl)-1H-indazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(piperidin-2-yl)-1H-indazole dihydrochloride is unique due to the combination of the piperidine and indazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications .

Properties

IUPAC Name

3-piperidin-2-yl-2H-indazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-6-10-9(5-1)12(15-14-10)11-7-3-4-8-13-11;;/h1-2,5-6,11,13H,3-4,7-8H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGKOIVCURXXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=C3C=CC=CC3=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.